

# Application Notes and Protocols: DDO-2213 in Competitive Fluorescence Polarization Assays

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## For Researchers, Scientists, and Drug Development Professionals

Introduction

**DDO-2213** is a potent and orally bioavailable small molecule inhibitor of the protein-protein interaction (PPI) between WD repeat-containing protein 5 (WDR5) and mixed-lineage leukemia 1 (MLL1).[1][2][3] This interaction is a critical component of the MLL1 histone methyltransferase complex, which is frequently dysregulated in certain types of cancer, particularly in MLL-rearranged leukemias.[4][5] **DDO-2213** competitively binds to WDR5, disrupting the formation of the functional WDR5-MLL1 complex, thereby inhibiting the downstream epigenetic modifications that drive oncogenesis.[1][2]

Competitive fluorescence polarization (FP) is a robust and sensitive technique ideal for quantifying the binding affinity of inhibitors to their target proteins in a high-throughput format.

[6][7] This application note provides detailed protocols and data for the use of **DDO-2213** in competitive FP assays to determine its inhibitory potency against the WDR5-MLL1 interaction.

#### **Data Presentation**

The inhibitory activity of **DDO-2213** and its binding affinity for the WDR5 protein have been quantified using competitive fluorescence polarization assays. The key quantitative data are summarized in the table below.



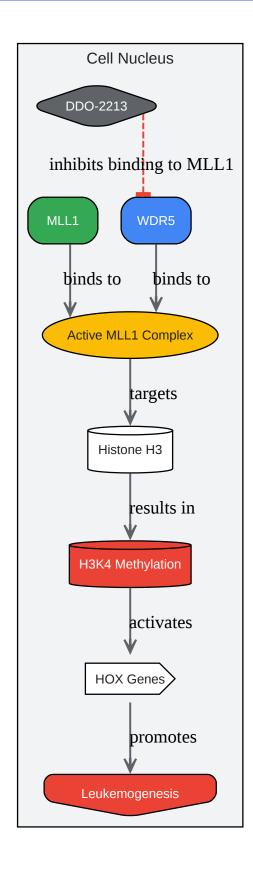
Compound	Target Protein	Assay Type	Parameter	Value	Reference
DDO-2213	WDR5	Competitive Fluorescence Polarization	IC50	29 nM	[1][2][3]
DDO-2213	WDR5	(Not specified)	Kd	72.9 nM	[1]

Table 1: Quantitative data for **DDO-2213**. The IC50 value represents the concentration of **DDO-2213** required to displace 50% of the fluorescently labeled MLL1 peptide from WDR5 in a competitive binding assay. The Kd value reflects the equilibrium dissociation constant of the **DDO-2213**/WDR5 complex.

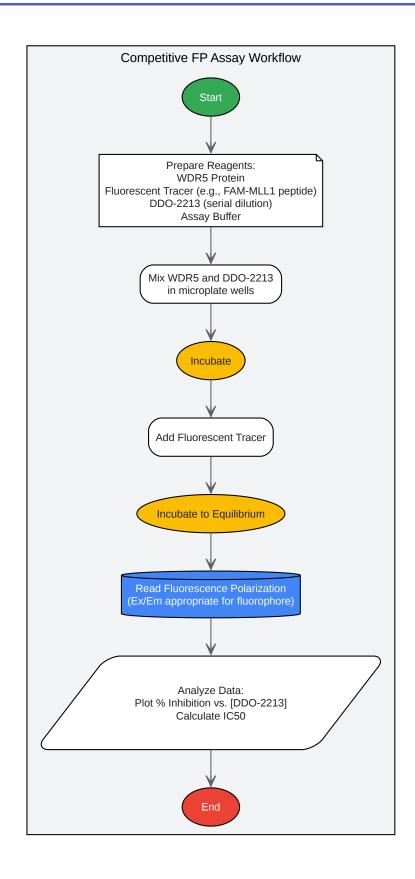
### **Signaling Pathway and Mechanism of Action**

The WDR5-MLL1 complex is a key epigenetic regulator. MLL1 is a histone methyltransferase that, as part of a larger complex, places methyl groups on histone H3 at lysine 4 (H3K4). This methylation is a critical mark for active gene transcription. WDR5 acts as a scaffold, binding to both MLL1 and the histone tail, thereby facilitating the enzymatic activity of MLL1. In MLL-rearranged leukemias, fusion proteins involving MLL1 lead to the aberrant recruitment of the MLL1 complex to target genes, such as the HOX genes, driving their overexpression and promoting leukemogenesis. **DDO-2213** acts by competitively binding to the "WIN site" on WDR5, the same pocket that recognizes a specific arginine-containing motif on MLL1. This direct competition prevents the association of MLL1 with WDR5, thereby disrupting the assembly and activity of the methyltransferase complex.









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